molecular formula C21H23ClN2O4 B12745741 2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;oxalic acid CAS No. 83658-24-6

2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;oxalic acid

Cat. No.: B12745741
CAS No.: 83658-24-6
M. Wt: 402.9 g/mol
InChI Key: RITOBSCIIPTCHH-UHFFFAOYSA-N
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Description

2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenyl group and a dihydroisoquinoline moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group using reagents like formaldehyde and formic acid or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine: Shares a similar core structure but differs in the substitution pattern.

    7-chloro-1-phenylisoquinoline: Lacks the dihydroisoquinoline moiety and N,N-dimethylation.

    N,N-dimethyl-2-phenylethylamine: Lacks the isoquinoline core and chloro substitution.

Uniqueness

2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine is unique due to its specific combination of structural features, including the chloro-substituted phenyl group, dihydroisoquinoline core, and N,N-dimethylation. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

83658-24-6

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

2-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C19H21ClN2.C2H2O4/c1-22(2)11-10-17-12-15-8-9-16(20)13-18(15)19(21-17)14-6-4-3-5-7-14;3-1(4)2(5)6/h3-9,13,17H,10-12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

RITOBSCIIPTCHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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